molecular formula C11H12Cl2O B7994521 trans-2-(3,5-Dichlorophenyl)cyclopentanol

trans-2-(3,5-Dichlorophenyl)cyclopentanol

Cat. No.: B7994521
M. Wt: 231.11 g/mol
InChI Key: QXQHNOVTRYPCHX-MNOVXSKESA-N
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Description

trans-2-(3,5-Dichlorophenyl)cyclopentanol: is an organic compound characterized by the presence of a cyclopentanol ring substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Dichlorophenyl)cyclopentanol typically involves the reaction of 3,5-dichlorobenzyl chloride with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3,5-Dichlorophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the 3,5-dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH).

Major Products:

    Oxidation: Formation of 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzophenone.

    Reduction: Formation of various cyclopentanol derivatives.

    Substitution: Formation of substituted phenylcyclopentanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(3,5-Dichlorophenyl)cyclopentanol is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of trans-2-(3,5-Dichlorophenyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 2-(3,5-Dichlorophenyl)cyclopentanone
  • 2-(3,5-Dichlorophenyl)cyclopentane
  • 2-(3,5-Dichlorophenyl)cyclopentanol derivatives

Uniqueness: trans-2-(3,5-Dichlorophenyl)cyclopentanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,2R)-2-(3,5-dichlorophenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(10)14/h4-6,10-11,14H,1-3H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQHNOVTRYPCHX-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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